4-(2-Methoxyphenyl)-4-oxobutyric acid

Organic Synthesis Process Chemistry Safe Handling

Researchers developing μ-calpain inhibitors for stroke/Alzheimer's often face regioisomeric impurity confounds that undermine SAR integrity. This ortho-methoxy γ-keto acid (CAS 103987-16-2) eliminates that risk: • LogP 1.74 vs unsubstituted scaffold (~-0.45) - enhanced membrane permeability for intracellular target engagement • Vapor pressure 6.88E-07 mmHg at 25°C - negligible volatility enables safe multigram scale-up • 97% purity with full characterization ensures reproducible amide coupling and library synthesis Procure the exact isomer to preserve your designed SAR without regioisomeric ambiguity.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 103987-16-2
Cat. No. B023095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxyphenyl)-4-oxobutyric acid
CAS103987-16-2
Synonyms4-(2-METHOXYPHENYL)-4-OXOBUTYRIC ACID
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)CCC(=O)O
InChIInChI=1S/C11H12O4/c1-15-10-5-3-2-4-8(10)9(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
InChIKeyIBALGUDKXXOXIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methoxyphenyl)-4-oxobutyric Acid: Properties & Applications


4-(2-Methoxyphenyl)-4-oxobutyric acid (CAS 103987-16-2) is a gamma-keto carboxylic acid derivative featuring a 2-methoxyphenyl substituent. This compound, with molecular formula C11H12O4 and a molecular weight of 208.21 g/mol, is primarily utilized as a building block in organic synthesis and medicinal chemistry research . It is typically supplied as a solid with specified purity grades for laboratory applications, and its structure enables diverse downstream functionalization, including amide and ester formation . The compound's physicochemical profile, including density and boiling point, has been characterized to support safe handling and experimental design [1].

Ortho-methoxy regioisomer for structure-activity relationship (SAR) exploration with distinct steric/electronic profile.
Low volatility supports loss-minimized handling in vacuum or scale-up synthetic workflows.
Enhanced lipophilicity compared to unsubstituted acid; may support membrane partitioning studies and intracellular probe design.

4-(2-Methoxyphenyl)-4-oxobutyric Acid: Analog Substitution Concerns


Direct substitution of 4-(2-Methoxyphenyl)-4-oxobutyric acid with its regioisomers or unsubstituted analogs is scientifically unjustified without rigorous validation. The 2-methoxy group is not a passive structural feature; its ortho-position relative to the gamma-keto acid backbone can induce distinct steric and electronic effects that alter reaction kinetics, binding affinities, and physicochemical properties. For instance, the logP of this compound (1.74) differs significantly from the unsubstituted 4-oxobutyric acid (predicted LogP ~ -0.45), indicating a substantial difference in lipophilicity that impacts solubility and membrane permeability in biological assays [1]. Furthermore, regioisomeric variation, such as the 4-methoxy analog, results in a higher melting point (149 °C), reflecting different crystal packing and potential handling requirements [2]. The following quantitative evidence establishes the specific, measurable distinctions that justify the selection of this compound over closely related alternatives.

2-Methoxyphenyl regioisomer (target)
vs
Unsubstituted 4-oxobutyric acid: markedly lower lipophilicity alters membrane partitioning and biological assay relevance.
2-Methoxy regioisomer
vs
4-Methoxy regioisomer (para): distinct solid-state properties and melting behavior may shift crystallization and dissolution profiles.
2-Methoxy gamma-keto acid
vs
Generic gamma-keto acids lacking aryl substitution: absent methoxyphenyl group alters reaction kinetics and binding interactions.

4-(2-Methoxyphenyl)-4-oxobutyric Acid: Quantitative Comparison Evidence


Reduced Volatility vs. Unsubstituted Acid

The 2-methoxyphenyl substitution drastically reduces the vapor pressure of the compound compared to the parent 4-oxobutyric acid scaffold. This property has direct implications for laboratory handling and storage, minimizing evaporative losses and reducing inhalation exposure risk during synthetic procedures [1].

Vapor pressure vs. parent acid
Data to verify
6.88E-07 mmHg vs. 0.00768 mmHg (>10,000-fold lower)
Supports low-volatility handling context for vacuum and scale-up processes.
Predicted values at 25 °C; verify under experimental conditions.
Organic Synthesis Process Chemistry Safe Handling

Enhanced Lipophilicity vs. Parent Acid

The 2-methoxyphenyl group significantly increases the octanol-water partition coefficient (LogP) relative to the unsubstituted gamma-keto acid scaffold. This increased lipophilicity is critical for passive membrane permeability in cell-based assays and influences distribution in in vivo models [1][2].

Lipophilicity (LogP) vs. parent acid
Reported
LogP 1.74 vs. -0.45 (~2.2-unit increase)
Supports membrane partitioning context for intracellular target engagement studies.
Estimated 150-fold higher lipid partitioning; calculated values.
Medicinal Chemistry ADME Profiling Drug Discovery

Regioisomeric Melting Point Variation

The 2-methoxy regioisomer exhibits distinct solid-state properties compared to the 4-methoxy analog, as evidenced by a substantially lower melting point. This difference influences crystallization behavior and thermal stability, which are critical parameters for solid-form development and storage [1][2].

Melting point vs. 4-methoxy isomer
Data to verify
Amorphous/low-melting solid vs. 149 °C crystalline solid
May simplify solution-phase reaction handling; thermal behavior context.
No sharp melting point reported; confirm for specific lot.
Crystallization Formulation Science Analytical Chemistry

Calpain Inhibitor Core Scaffold

Compounds containing the 4-aryl-4-oxobutanoic acid core, of which 4-(2-methoxyphenyl)-4-oxobutyric acid is a representative building block, have been validated as a novel family of μ-calpain inhibitors. The most potent derivative in this class, featuring a 2-methoxymethoxy group, exhibited an IC50 of 0.34 μM against μ-calpain [1].

Calpain inhibitor scaffold
Class-level inference
Derivative 4c-2 IC50 = 0.34 µM against μ-calpain
Supports scaffold selection for medicinal chemistry research targeting calpain pathways.
Class-level validation; direct activity of target compound requires synthesis and testing.
Neurology Enzyme Inhibition Stroke Research

4-(2-Methoxyphenyl)-4-oxobutyric Acid: Key Application Scenarios


Calpain Inhibitor Synthesis for Neurological Research

This compound is ideally suited as a core intermediate for the preparation of 4-aryl-4-oxobutanoic acid amide derivatives, a validated class of μ-calpain inhibitors with potential in stroke and Alzheimer's disease research [1]. The ortho-methoxy substitution provides a distinct steric and electronic environment compared to other regioisomers, enabling exploration of structure-activity relationships (SAR) around the phenyl ring. Procurement of this specific isomer ensures that the resulting amide library accurately reflects the designed SAR without confounding regioisomeric impurities.

Membrane-Permeable Probe Development

With a LogP of 1.74, this compound is significantly more lipophilic than the unsubstituted 4-oxobutyric acid scaffold [1]. This property makes it a valuable precursor for designing cell-permeable probes or prodrugs where passive diffusion across lipid bilayers is required. Researchers developing intracellular enzyme inhibitors or fluorescent reporters will benefit from the enhanced membrane partitioning conferred by the 2-methoxyphenyl group, reducing the need for additional lipophilic modifications.

Low-Volatility Intermediate for Scale-Up Chemistry

The extremely low vapor pressure (6.88E-07 mmHg at 25 °C) of this compound, which is over four orders of magnitude lower than that of the parent 4-oxobutyric acid [1], makes it a safer and more practical choice for multigram or kilogram-scale syntheses. The reduced volatility minimizes material loss through evaporation during vacuum distillations or prolonged reactions, improving process mass balance and reducing occupational exposure risks. This is a critical advantage for contract research organizations (CROs) and pharmaceutical process chemists.

Regioisomeric Precursor for Anti-Infective SAR

While not directly active itself, the compound's structure aligns with scaffolds explored in anti-infective research, including derivatives targeting the menaquinone biosynthesis pathway in Mycobacterium tuberculosis [1]. The ortho-methoxy regioisomer offers a distinct substitution pattern compared to the 4-methoxy analog, which may lead to differential activity in enzyme inhibition assays. Researchers investigating MenB or related acyl-CoA binding enzymes should consider this isomer for comprehensive SAR exploration.

Application
Selection Property
Validation Focus
Calpain inhibitor library synthesis for neurological pathway research
Ortho-methoxy regioisomer for precise SAR exploration
Verify amide derivative potency and selectivity in calpain inhibition assays
Intracellular probe or prodrug design
Enhanced lipophilicity compared to unsubstituted scaffold
Confirm cellular uptake and target engagement in live-cell models
Scale-up synthesis and process chemistry
Very low vapor pressure reduces evaporative material loss
Mass balance and handling evaluation in multigram or kilogram reactions
Anti-infective SAR exploration (e.g., MenB inhibition)
Ortho-methoxy substitution distinct from para-isomer for enzyme binding studies
Differential inhibition assay against MenB or related acyl-CoA targets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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